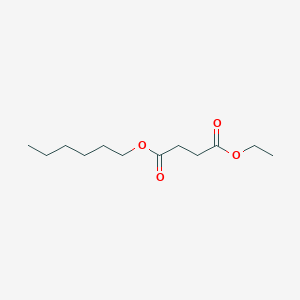
Ethyl hexyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ester derived from butanedioic acid (succinic acid) and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl hexyl butanedioate is typically synthesized through an esterification reaction between butanedioic acid and 2-ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl hexyl butanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield butanedioic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Butanedioic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Ethyl hexyl butanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential as a biodegradable plasticizer, reducing environmental impact.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism of action of ethyl hexyl butanedioate primarily involves its interaction with polymer matrices. As a plasticizer, it embeds itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is crucial in applications where enhanced material properties are desired .
Comparaison Avec Des Composés Similaires
Diethylhexyl phthalate (DEHP): Another widely used plasticizer with similar applications but with concerns over its environmental and health impacts.
Diisononyl phthalate (DINP): Used as a safer alternative to DEHP with lower toxicity.
Butyl benzyl phthalate (BBP): Employed in similar applications but with different chemical properties.
Uniqueness: Ethyl hexyl butanedioate stands out due to its biodegradability and lower toxicity compared to traditional plasticizers like DEHP. Its unique chemical structure allows for effective plasticization while minimizing environmental and health risks .
Propriétés
Numéro CAS |
67233-94-7 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
1-O-ethyl 4-O-hexyl butanedioate |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-7-10-16-12(14)9-8-11(13)15-4-2/h3-10H2,1-2H3 |
Clé InChI |
XSYMIPLNGWBJOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
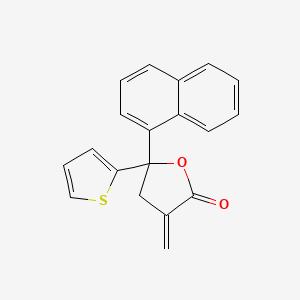
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)

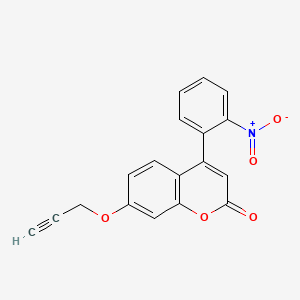
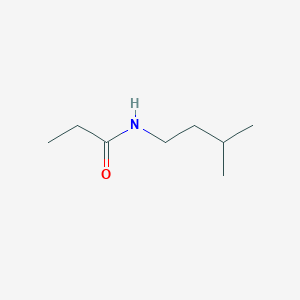
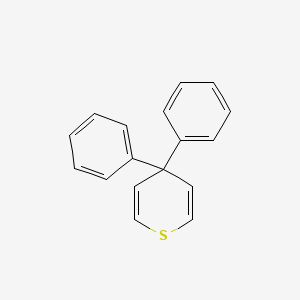
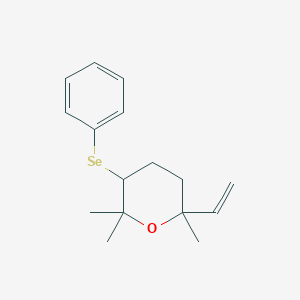
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
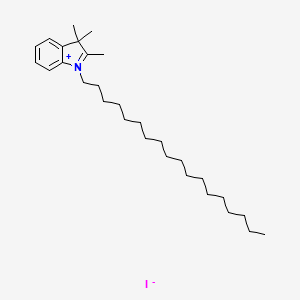
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
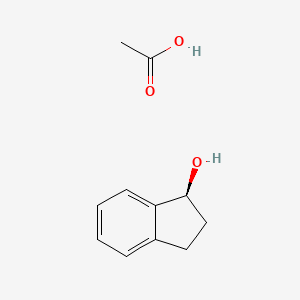
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
